Product packaging for Sildenafil HCl(Cat. No.:CAS No. 252920-86-8)

Sildenafil HCl

Cat. No.: B3326420
CAS No.: 252920-86-8
M. Wt: 511 g/mol
InChI Key: SYUVUKKQXAXKHL-UHFFFAOYSA-N
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Description

Sildenafil HCl is a useful research compound. Its molecular formula is C22H31ClN6O4S and its molecular weight is 511 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31ClN6O4S B3326420 Sildenafil HCl CAS No. 252920-86-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S.ClH/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUVUKKQXAXKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacology of Sildenafil Hcl

Isoform Selectivity of Sildenafil (B151) HCl

Implications of PDE6 Selectivity in Ocular Systems (Preclinical Context)

Phosphodiesterase 6 (PDE6) is an enzyme predominantly found in the rod and cone photoreceptors of the retina, playing a crucial role in the phototransduction cascade nih.govmdpi.comresearchgate.net. Sildenafil exhibits a degree of inhibitory action against PDE6, albeit with significantly lower potency compared to its inhibition of PDE5 nih.govfda.gov. In preclinical studies, this interaction with PDE6 has been observed to cause transient and reversible effects on the electrical responses to light in the retina nih.gov. While these effects can manifest as mild visual disturbances, such as a blue tinge to vision or increased brightness perception, long-term toxicology studies in animals exposed to high multiples of therapeutic doses have not revealed any adverse effects on the structure or function of the eye nih.govresearchgate.net. Research indicates that sildenafil does not impair visual acuity, visual fields, or contrast sensitivity in preclinical models, with color discrimination being the only consistently mild and transiently affected visual parameter around peak plasma levels nih.gov.

Selectivity over PDE3 in Cardiac Muscle

Sildenafil demonstrates a remarkable selectivity for PDE5 over other phosphodiesterase isoenzymes. It is approximately 4,000-fold more selective for PDE5 compared to PDE3, and over 1,000-fold more selective than for PDE2 and PDE4 fda.govscielo.br. Phosphodiesterase 3 (PDE3) is a critical enzyme involved in myocardial contractility. Inhibitors targeting PDE3, such as milrinone (B1677136) and enoximone, are known to cause cardiac arrhythmias and other adverse effects scielo.br. Sildenafil's high selectivity over PDE3 is therefore significant, as it avoids the cardiac liabilities associated with direct PDE3 inhibition scielo.brnih.gov. While sildenafil can cause a mild and transient decrease in blood pressure due to its vasodilatory action, it does not significantly affect heart rate scielo.br. Studies investigating sildenafil's effects on cardiac tissue have shown that it can increase cyclic guanosine (B1672433) monophosphate (cGMP) levels and, in some contexts, cyclic adenosine (B11128) monophosphate (cAMP) levels, potentially contributing to cardioprotective effects in preclinical models nih.govmdpi.com.

Table 1: Sildenafil Selectivity Profile

Enzyme IsoformRelative Selectivity (vs. PDE5)Significance
PDE51-foldPrimary target for therapeutic effects
PDE6~10-foldImplicated in transient visual side effects
PDE3~4,000-foldLow selectivity; avoids cardiac liabilities of PDE3 inhibitors
PDE1, PDE2, PDE4, PDE7-11>70-fold to >700-foldMinimal interaction, contributing to overall safety profile fda.govscielo.br

Molecular Modeling and Computational Studies of Sildenafil Hcl

Ligand-Protein Interactions with PDE5 Active Site (e.g., Crystal Structure Analysis)

The three-dimensional crystal structures of the catalytic domain of human phosphodiesterase 5 (PDE5) complexed with sildenafil (B151) have provided detailed insights into the molecular basis of its inhibition spring8.or.jprcsb.orgnih.gov. These studies reveal that sildenafil binds within the active site of PDE5, engaging in specific interactions with key amino acid residues. Notably, sildenafil forms a critical hydrogen bond with glutamine at position 817 (Gln817) spring8.or.jpmdpi.commdpi.comfrontiersin.org. Additional interactions include hydrophobic contacts and π-stacking with residues such as tyrosine at position 612 (Tyr612) and phenylalanine at position 786 (Phe786) spring8.or.jpmdpi.com. The binding of sildenafil also induces conformational changes in the enzyme, particularly involving the 'H-loop' (residues 660-683), which can shift significantly upon ligand binding rcsb.orgnih.gov. These precise molecular interactions underscore the mechanism by which sildenafil effectively blocks the catalytic activity of PDE5.

Molecular Dynamics Simulations and Binding Affinity Predictions

Molecular dynamics (MD) simulations are employed to further elucidate the dynamic behavior of sildenafil within the PDE5 active site and to predict binding affinities. These simulations provide a more nuanced understanding of the stability and interactions of the sildenafil-PDE5 complex over time frontiersin.orgeuropeanreview.orgmdpi.comnih.gov. Computational studies have reported binding affinities for sildenafil to PDE5, with values such as -11.926 kcal/mol nih.gov and -8.1 kcal/mol europeanreview.org being documented in different modeling approaches. Root-mean-square deviation (RMSD) values from MD simulations are used to assess the stability of the docked poses, with low RMSD values indicating that the simulated conformation is consistent with crystallographic data frontiersin.orgeuropeanreview.org. For instance, sildenafil's binding conformation with PDE5A has shown a low RMSD compared to its crystallographic structure, validating the accuracy of the simulation methods frontiersin.org. These simulations help in understanding the energetic contributions and the precise orientation of sildenafil within the enzyme's pocket.

Table 2: Computational Binding Affinities of Sildenafil to PDE5

Study ReferenceComputational MethodBinding Affinity (kcal/mol)Notes
nih.govMolecular Docking-11.926Compared with other phytochemicals
europeanreview.orgMolecular Docking-8.1Compared with other plant-derived compounds
frontiersin.orgMolecular DockingNot specifiedCompared binding modes with crystallographic data; ~10-fold selectivity for PDE5 over PDE6

Host-Guest Interactions with Cyclodextrins and Solubility Enhancement Mechanisms in Research

Sildenafil citrate (B86180) exhibits limited solubility in water, a common challenge for many pharmaceutical compounds researchgate.net. Cyclodextrins (CDs), a class of cyclic oligosaccharides, are widely utilized to enhance the solubility and bioavailability of poorly water-soluble drugs through the formation of inclusion complexes researchgate.netsemanticscholar.orgmdpi.comtouro.edu. This "host-guest" complexation occurs when the hydrophobic interior cavity of the cyclodextrin (B1172386) molecule encapsulates the lipophilic portions of sildenafil researchgate.netmdpi.comtouro.edu. The interaction is driven by various forces, including hydrophobic effects, van der Waals forces, and hydrogen bonding between the cyclodextrin's hydroxyl groups and sildenafil's functional groups, such as its methylpiperazine moiety nih.govresearchgate.nettouro.edu. Research has demonstrated that different types of cyclodextrins, including α-cyclodextrin, β-cyclodextrin, and hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with sildenafil, leading to increased aqueous solubility researchgate.netsemanticscholar.org. Studies have quantified the complex formation constants (K11), indicating varying affinities, with β-cyclodextrin and HP-β-CD often showing higher complexation efficiencies for sildenafil compared to γ-cyclodextrin or α-cyclodextrin researchgate.net.

Table 3: Sildenafil-Cyclodextrin Complexation Parameters

Cyclodextrin TypeComplexation Constant (K11) (M⁻¹)Solubilizing Power OrderPrimary Interaction MechanismReference
β-Cyclodextrin (β-CD)150 (at pH 8.7, 30°C)HighestHydrophobic, Van der Waals, Hydrogen bonding researchgate.net
HP-β-CD68 (at pH 8.7, 30°C)HighEnhanced cavity due to methyl groups, hydrophobic interactions researchgate.net
γ-Cyclodextrin (γ-CD)46 (at pH 8.7, 30°C)ModerateMethylpiperazine group fits less well than in β-CD nih.govresearchgate.net
α-Cyclodextrin (α-CD)43 (at pH 8.7, 30°C)ModerateForms 1:1 complex, increases solubility researchgate.net

In Vitro Studies and Isolated Organ Preparations

In vitro studies using isolated organ preparations have been fundamental in elucidating the mechanism of action of Sildenafil HCl, particularly its effects on vascular smooth muscle. Research has consistently demonstrated that sildenafil induces dose-dependent relaxation in various vascular tissues, an effect that is most pronounced in tissues where phosphodiesterase type 5 (PDE5) is the predominant enzyme for cyclic Guanosine (B1672433) Monophosphate (cGMP) hydrolysis.

In preparations of rabbit corpus cavernosum, sildenafil has been shown to enhance nitric oxide (NO)-mediated relaxation. nih.govresearchgate.net Studies on strips of human corpus cavernosum (HCC) pre-contracted with phenylephrine (B352888) found that sildenafil, at concentrations from 0.001 to 1 µM, potentiated electrically-induced, NO-dependent relaxation in a concentration-dependent fashion. nih.govauajournals.org At a concentration of 1 µM, the relaxation was enhanced to three times the pretreatment level. nih.govauajournals.org Furthermore, sildenafil was found to be approximately 240 times more potent than zaprinast, an earlier PDE5 inhibitor. nih.govauajournals.org In diabetic rabbit models, where NO-mediated relaxation is often impaired, sildenafil restored this relaxation response towards normal levels. nih.gov

Studies on other vascular tissues, such as rabbit aorta and pulmonary artery, have also confirmed sildenafil's vasorelaxant properties. An in vitro study on isolated rabbit aortic and pulmonary artery rings pre-contracted with either phenylephrine or potassium chloride (KCl) demonstrated dose-dependent vasodilation with sildenafil application (10⁻⁹ to 3x10⁻⁵ M). imrpress.com The relaxation was more significant in the pulmonary artery than in the aorta. imrpress.com Similarly, research on isolated rat thoracic aorta showed that sildenafil produced a dose-dependent relaxation comparable to that of sodium nitroprusside. nih.gov

Table 1: Effects of Sildenafil on Isolated Vascular Tissues

Tissue Preparation Agonist/Stimulation Sildenafil Concentration Observed Effect Reference(s)
Human Corpus Cavernosum Phenylephrine / EFS¹ 0.001 - 1 µM Concentration-dependent enhancement of NO-dependent relaxation. nih.gov, auajournals.org
Rabbit Corpus Cavernosum (Diabetic) Sodium Nitroprusside 10⁻⁷ M Significantly enhanced SNP-stimulated relaxation. nih.gov
Rabbit Aorta Phenylephrine 10⁻⁹ to 3x10⁻⁵ M 55% relaxation at 3x10⁻⁵ M. imrpress.com
Rabbit Pulmonary Artery Phenylephrine 10⁻⁹ to 3x10⁻⁵ M 95% relaxation at 3x10⁻⁵ M. imrpress.com
Rabbit Basilar Artery Endothelin-1 10 nM - 0.1 mM Concentration-dependent relaxation. nih.gov
Rat Thoracic Aorta N/A Increasing concentrations Dose-dependent relaxation. nih.gov

¹Electrical Field Stimulation

The primary mechanism of sildenafil is the selective inhibition of PDE5, which leads to an accumulation of intracellular cGMP. Assays measuring cyclic nucleotide levels have confirmed this action. In studies using rabbit corpus cavernosum tissue, sildenafil was shown to specifically increase cGMP concentrations in a dose-dependent manner, particularly when cGMP formation was stimulated with sodium nitroprusside (SNP), an NO donor. nih.gov These studies noted that cyclic Adenosine (B11128) Monophosphate (cAMP) levels were unaltered by sildenafil. nih.gov

However, the interaction between cGMP and cAMP pathways can be complex. Some research indicates that sildenafil can influence cAMP levels, a phenomenon sometimes referred to as "cross-talk" between the signaling pathways. nih.gov One study using isolated human corpus cavernosum and cardiac muscle found that while sildenafil had only a minor effect on cGMP levels in the 0.01 to 1 µM range, it significantly increased cAMP in both tissue types. nih.gov The stimulation of cAMP in cardiac tissue was almost equivalent to that of milrinone (B1677136), a PDE3 inhibitor. nih.gov Further studies in HepG2 hepatocytes have shown a biphasic response, where lower concentrations of sildenafil increase both cGMP and cAMP, while higher concentrations lead to a decrease, potentially through the activation of PDE2 by high levels of cGMP. mdpi.comresearchgate.net

Table 2: Sildenafil's Effect on Cyclic Nucleotide Accumulation

Tissue/Cell Type Condition Sildenafil Effect on cGMP Sildenafil Effect on cAMP Reference(s)
Rabbit Corpus Cavernosum Stimulated with SNP Dose-dependent increase Unaltered nih.gov
Human Corpus Cavernosum N/A Minor effect (0.01-1 µM) Significant increase nih.gov, researchgate.net
Human Cardiac Muscle N/A Minor effect (0.01-1 µM) Significant increase nih.gov, researchgate.net
HepG2 Hepatocytes N/A Biphasic: Increase up to 1 µM, then decrease Biphasic: Increase up to 1 µM, then decrease mdpi.com

Investigations using isolated hearts have explored the direct effects of sildenafil on cardiac function and electrophysiology. Studies on isolated guinea pig hearts demonstrated that sildenafil at a concentration of 30 μmol/L can prolong cardiac repolarization, an effect characteristic of class III antiarrhythmic drugs. ahajournals.orgahajournals.org This was evidenced by an increase in the monophasic action potential duration (MAPD). For instance, during pacing at a 250 ms (B15284909) cycle length, the MAPD at 90% repolarization increased by 15% from a baseline of 117 ms to 134 ms. ahajournals.org This electrophysiological effect is attributed to the blockade of the rapid component of the delayed rectifier potassium current (IKr). ahajournals.orgahajournals.org

In isolated rat hearts, the effects of sildenafil on coronary flow appear to be dose- and pressure-dependent. nih.gov At lower coronary perfusion pressures, sildenafil at various concentrations (10, 20, 50, and 200 nM) caused a significant increase in coronary flow. nih.gov However, as perfusion pressure increased, this vasodilatory effect diminished and could even shift towards vasoconstriction. nih.govnih.gov Low concentrations (20-50 nM) were found to improve reperfusion function, whereas higher concentrations (200 nM) could worsen it. nih.gov

Table 3: Electrophysiological and Functional Effects of Sildenafil on Isolated Hearts

Animal Model Parameter Measured Sildenafil Concentration Finding Reference(s)
Guinea Pig Monophasic Action Potential Duration (MAPD₉₀) 30 µmol/L Increased by 15% (from 117 ms to 134 ms). ahajournals.org
Rat Coronary Flow 10 - 200 nM Increased flow at lower perfusion pressures; reduced flow at higher pressures. nih.gov
Rat Reperfusion Function 20 - 50 nM Improved function. nih.gov
Rat Reperfusion Function 200 nM Worsened function. nih.gov

Sildenafil has been shown to modulate several key intracellular signaling pathways beyond the direct cGMP cascade, including the Mitogen-Activated Protein Kinase (MAPK) pathways and the Nuclear Factor-kappa B (NF-κB) system. The specific effects often depend on the cell type and experimental context, such as inflammation or angiogenesis.

In the context of angiogenesis, sildenafil was found to stimulate the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK in endothelial cells. nih.gov Inhibition of these pathways with specific blockers (PD98059 for MEK/ERK and SB203580 for p38) prevented the pro-proliferative and pro-migratory effects of sildenafil, respectively. nih.govresearchgate.net

Conversely, in inflammatory models, sildenafil often demonstrates an inhibitory effect on these same pathways. In lipopolysaccharide (LPS)-activated microglial cells, sildenafil blocked the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and inhibited the phosphorylation of ERK1/2, p38 MAPK, and c-Jun N-terminal kinase (JNK). nih.gov Similarly, in a rat model of pulmonary hypertension, sildenafil treatment reduced the activation of ERK1/2 and p38 MAPK. plos.orgresearchgate.net Studies in a demyelination model also suggest sildenafil's anti-inflammatory effects are achieved through the modulation of AMPK-IКβα-NFκB signaling. nih.govresearchgate.net

Table 4: Modulation of Signaling Pathways by Sildenafil

Pathway Cell/Model System Sildenafil Effect Implicated Outcome Reference(s)
ERK1/2 & p38 MAPK Endothelial Cells Increased phosphorylation Angiogenesis nih.gov
ERK1/2 & p38 MAPK Pulmonary Hypertensive Rat Lung Reduced activation/phosphorylation Attenuation of vascular remodeling plos.org, nih.gov
NF-κB, ERK1/2, p38, JNK LPS-activated Microglia Inhibited activation/phosphorylation Anti-inflammatory response nih.gov
AMPK-IКβα-NFκB Mouse Demyelination Model Modulation of signaling Neuroprotective and anti-inflammatory effects nih.gov, researchgate.net

Animal Model Studies of this compound Pharmacological Effects

Studies in various animal models have been conducted to characterize the systemic cardiovascular effects of sildenafil. In anesthetized dogs, intravenous sildenafil was shown to decrease total peripheral resistance. nih.gov At higher doses, this vasodilatory effect led to reflex sympathetic activation, resulting in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. nih.gov In a separate study on dogs with induced heart failure, acute oral sildenafil improved both systolic and diastolic function. vin.com

In a porcine model of acute pulmonary embolism, sildenafil improved hemodynamic changes, including reducing right ventricular systolic pressure and mean pulmonary arterial pressure, by inhibiting Rho kinase activity. researchgate.net Another study in anesthetized pigs showed that sildenafil caused significant increases in cardiac index and intrapulmonary shunt flow, while high doses depressed mean arterial pressure and pulmonary artery pressure. atsjournals.org

Table 5: Hemodynamic Effects of Sildenafil in Animal Models

Animal Model Condition Key Hemodynamic Findings Reference(s)
Anesthetized Dog Normal Decreased total peripheral resistance; increased heart rate and contractility (high dose). nih.gov
Dog Induced Heart Failure Improved systolic and diastolic function. vin.com
Anesthetized Pig Normal Increased cardiac index; decreased mean arterial and pulmonary artery pressure. atsjournals.org
Rat Acute Pulmonary Embolism Reduced right ventricular systolic pressure and mean pulmonary arterial pressure. researchgate.net
Dog Chronic Pulmonary Hypertension Dose-dependent decrease in pulmonary artery pressure. nih.gov
Mouse (mdx) Duchenne Muscular Dystrophy Prevention and reversal of cardiac dysfunction. nih.gov, nih.gov

Gastrointestinal System Research

Preclinical research has shown that sildenafil can modulate intestinal function, particularly in models of constipation. nih.govnih.gov In healthy mice, sildenafil treatment did not affect intestinal transit or the water content of fecal pellets. nih.govmdlinx.com However, in mouse models designed to mimic functional motility disorders, sildenafil demonstrated a normalizing effect. nih.govnih.gov

In a post-inflammatory model where mice recover from dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, the animals exhibited slower intestinal transit. nih.govnih.gov An acute dose of sildenafil was able to normalize this slowed transit time. nih.govnih.gov Similarly, in a loperamide-induced constipation model, sildenafil was also effective at normalizing transit time. mdlinx.comresearchgate.net The mechanism behind these effects involves the elevation of cGMP levels in the intestinal epithelium, as oral administration of sildenafil led to increased mucosal cGMP. nih.govnih.gov

Effect of Sildenafil on Intestinal Transit in Mouse Models
Animal ModelConditionEffect of Sildenafil on Transit TimeCitation
Healthy MiceNormal TransitNo effect nih.govmdlinx.com
DSS-Recovery MiceSlowed TransitNormalized transit time nih.govnih.gov
Loperamide-Induced Constipation MiceSlowed TransitNormalized transit time mdlinx.comresearchgate.net

Sildenafil has been shown to exert gastroprotective effects in animal models of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulceration. nih.gov In a study using a rat model, pretreatment with sildenafil significantly protected the gastric mucosa against damage caused by indomethacin. nih.gov The mean ulceration area in the control group was 21.4 mm², whereas in the sildenafil-treated group, it was significantly reduced to 4.0 mm². nih.gov

The protective mechanisms are multifaceted and involve the modulation of oxidative stress and nitric oxide bioavailability. nih.govresearchgate.net Sildenafil was found to reduce the production of reactive oxygen species (ROS) and subsequent oxidative damage to macromolecules. nih.gov Furthermore, it significantly increased the level of nitric oxide (NO) in the gastric tissue; the NO content in the sildenafil-treated group was 32.2 µmol/g protein compared to 21.0 µmol/g protein in the control group. nih.gov These actions, along with the restoration of other gastroprotective factors, contribute to its anti-ulcer effects via antioxidant, antigenotoxic, and anti-apoptotic mechanisms. nih.gov

Gastroprotective Effects of Sildenafil in Indomethacin-Induced Ulcer Model (Rats)
Treatment GroupMean Ulceration Area (mm²)Gastric Tissue Nitric Oxide (NO) (µmol/g protein)Citation
Sildenafil4.032.2 nih.gov
Omeprazole3.024.8 nih.gov
Control (Indomethacin only)21.421.0 nih.gov
Influence on Enterochromaffin Cell Density

Preclinical research has explored the impact of this compound on the density of enterochromaffin (EC) cells, which are crucial for the regulation of intestinal motility through the secretion of serotonin (B10506) (5-hydroxytryptamine, 5-HT). In studies using healthy mouse models, the oral administration of sildenafil was found to increase the density of enteroendocrine cells in the colon mucosa. researchgate.net This suggests a potential mechanism by which sildenafil might influence gut function through the modulation of these specialized cells. Alterations in the density of enterochromaffin cells are a known characteristic in some patients with irritable bowel syndrome (IBS), highlighting the potential relevance of this finding. researchgate.net

One study quantified chromogranin A (CgA)-positive cells, a marker for enteroendocrine cells, in the colons of mice. researchgate.net The findings indicated that treatment with sildenafil led to an increase in the number of these cells. researchgate.net This effect was observed alongside investigations into sildenafil's ability to normalize bowel transit in preclinical models of constipation. researchgate.netnih.gov

Respiratory System Research

This compound has been investigated for its potential to mitigate airway inflammation and mucus hypersecretion, which are characteristic features of chronic respiratory diseases. In a rat model where airway inflammation was induced by acrolein, a component of cigarette smoke, sildenafil pretreatment demonstrated significant protective effects. nih.govmjpath.org.my The administration of sildenafil was shown to suppress the influx of leukocytes into the bronchoalveolar lavage fluid (BALF) and reduce the release of pro-inflammatory cytokines. nih.gov

Furthermore, sildenafil treatment was found to counteract the acrolein-induced decrease in cyclic guanosine 3',5'-monophosphate (cGMP) content in lung tissue while also suppressing the increase in nitric oxide (NO) metabolites. nih.gov Histopathological analysis revealed that sildenafil attenuated airway inflammation, epithelial hyperplasia, and goblet cell metaplasia. nih.govmjpath.org.my It also reduced the synthesis of Muc5ac mucin at both the mRNA and protein levels. nih.gov These findings suggest that sildenafil may attenuate airway inflammation and mucus production, potentially through the NO/cGMP pathway. nih.gov

Another study using a rat model of lung inflammation induced by cigarette smoke exposure also reported that sildenafil could decrease the total score of lung inflammation, including reductions in the thickness of the alveolar septum and alveolar distortion. mjpath.org.my

Table 1: Effects of Sildenafil on Acrolein-Induced Airway Inflammation in Rats

Parameter MeasuredEffect of Acrolein ExposureEffect of Sildenafil Pretreatment
Leukocyte Influx (BALF) IncreasedSuppressed nih.gov
Pro-inflammatory Cytokines (BALF) IncreasedSuppressed nih.gov
Lung cGMP Content DecreasedReversed the decline nih.gov
Lung NO Metabolites IncreasedSuppressed nih.gov
Airway Inflammation Score IncreasedAttenuated nih.govmjpath.org.my
Epithelial Hyperplasia IncreasedAttenuated nih.gov
Goblet Cell Metaplasia IncreasedAttenuated nih.govmjpath.org.my
Muc5ac Mucin Synthesis IncreasedReduced nih.gov

Sildenafil's role in modulating hypoxic pulmonary vasoconstriction (HPV), a physiological response to alveolar hypoxia that directs blood flow to better-ventilated lung areas, has been a subject of preclinical investigation. In a study involving newborn pigs with segmental lung atelectasis, intravenous sildenafil was shown to reverse the HPV response in a dose-dependent manner. nih.gov This was evidenced by a significant increase in blood flow to the nonventilated, atelectatic lung lobe. nih.gov

Similarly, in a study with healthy human volunteers exposed to hypoxia, oral sildenafil almost completely abolished the acute increase in mean pulmonary artery pressure. nih.gov Research in isolated perfused lungs of both wild-type and endothelial nitric oxide synthase (eNOS)-deficient mice demonstrated that sildenafil markedly blunted acute HPV. nih.gov Furthermore, when wild-type mice were exposed to chronic hypoxia for three weeks, oral sildenafil administration led to a significant reduction in right ventricular systolic pressure and inhibited pulmonary vascular remodeling. nih.gov These findings indicate that sildenafil can effectively attenuate hypoxic pulmonary vasoconstriction. nih.govnih.gov

Table 2: Effect of Sildenafil on Hypoxic Pulmonary Vasoconstriction (HPV) in Preclinical Models

ModelKey FindingsReference
Newborn Pigs (atelectasis model) Reversed HPV response; increased blood flow to atelectatic lobe. nih.gov
Mice (isolated perfused lung) Markedly blunted acute HPV. nih.gov
Mice (chronic hypoxia model) Significantly reduced right ventricular systolic pressure; inhibited pulmonary vascular remodeling. nih.gov

Hepatic System Research

The potential therapeutic effects of this compound on liver injury caused by biliary obstruction have been examined in rat models of obstructive jaundice. In these experiments, ligation of the common bile duct was performed to induce cholestasis, leading to both functional and structural liver damage. nih.govnih.govscite.ai Oral administration of sildenafil was found to significantly reverse the biochemical and histopathological changes associated with obstructive jaundice. nih.govnih.govscite.ai

Biochemical analysis of blood samples from these models showed that after 10 days, sildenafil treatment led to a significant decrease in alkaline phosphatase (ALP) and total bilirubin (B190676) (TBIL) levels, although no significant differences were observed in aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) levels at this time point. nih.govnih.gov However, by day 28, a significant decrease was noted in all measured liver function tests except for ALT in the sildenafil-treated groups. nih.govnih.gov

Table 3: Effects of Sildenafil on Liver Function and Histopathology in a Rat Model of Obstructive Jaundice

ParameterDay 10 FindingsDay 28 Findings
Alkaline Phosphatase (ALP) Significantly decreased nih.govnih.govSignificantly decreased nih.govnih.gov
Total Bilirubin (TBIL) Significantly decreased nih.govnih.govSignificantly decreased nih.govnih.gov
Aspartate Aminotransferase (AST) No significant difference nih.govnih.govSignificantly decreased nih.govnih.gov
Alanine Aminotransferase (ALT) No significant difference nih.govnih.govNo significant difference nih.govnih.gov
Cholestasis (Histopathology) Significantly reduced nih.govnih.govSignificantly reduced nih.govnih.gov
Fibrosis (Histopathology) Significantly reduced nih.govnih.govSignificantly reduced nih.govnih.gov
Inflammation (Histopathology) Significantly reduced nih.govnih.govSignificantly reduced nih.govnih.gov
Necrosis (Histopathology) Significantly reduced nih.govnih.govSignificantly reduced nih.govnih.gov
Edema (Histopathology) Increased nih.govnih.govIncreased nih.govnih.gov

The mechanism behind sildenafil's effects in hepatic models is closely linked to the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway. researchgate.netresearchgate.net Sildenafil, as a phosphodiesterase 5 (PDE5) inhibitor, prevents the degradation of cGMP, thereby amplifying the effects of NO. researchgate.net

In preclinical studies involving cirrhotic rat livers, sildenafil treatment has been shown to improve endothelial dysfunction by increasing NO bioavailability. researchgate.net This was associated with an upregulation in the protein expression of phosphorylated endothelial nitric oxide synthase (phospho-eNOS) and soluble guanylate cyclase (sGC). researchgate.net Concurrently, the expression of PDE5 was reduced. researchgate.netnih.gov The activation of this pathway leads to increased levels of cGMP, which in turn activates PKG. researchgate.net This cascade is believed to mediate the vasorelaxation of hepatic sinusoids, leading to improved microcirculation. researchgate.netnih.gov The activation of PKG can also downregulate anti-apoptotic proteins, which may contribute to the observed hepatoprotective effects in injury models. researchgate.net

Neural and Neuroprotective Investigations of this compound

Modulation of Nociceptive Pathways in Animal Models

Preclinical studies have investigated the role of this compound in nociceptive, or pain, pathways, revealing complex interactions with the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling cascade. In a rat model of neuropathic pain induced by chronic constriction injury to the sciatic nerve, intrathecal administration of sildenafil produced a significant decrease in the pain threshold, indicating a hyperalgesic effect. This effect was counteracted by the administration of L-NAME, a nitric oxide synthase inhibitor, and methylene (B1212753) blue, a guanylate cyclase inhibitor. These findings suggest that in the context of neuropathic pain, sildenafil's inhibition of phosphodiesterase 5 (PDE5) leads to an accumulation of cGMP, which in turn sensitizes nociceptive pathways and exacerbates the hyperalgesic response. plos.org The aggravation of hyperalgesia is thought to be due to increased cGMP levels leading to the activation and upregulation of protein kinase G-I (PKG-I). plos.org

Potential Neuroprotective Mechanisms (e.g., in Alzheimer's models, preclinical)

This compound has demonstrated significant neuroprotective potential in various preclinical models of Alzheimer's disease (AD). Research in transgenic mouse models of AD, such as the Tg2576 model, has shown that sildenafil can reverse cognitive deficits without affecting the beta-amyloid (Aβ) burden. pnrjournal.com The mechanism behind this cognitive improvement is linked to the modulation of several key signaling pathways. Sildenafil, by inhibiting PDE5, increases cGMP levels, which can activate the pCREB pathway and its downstream target, brain-derived neurotrophic factor (BDNF). pnrjournal.com This, in turn, mediates the induction of the activity-regulated cytoskeleton-associated protein (Arc), a crucial protein for memory consolidation. pnrjournal.com

Furthermore, sildenafil has been shown to modulate pathways related to tau pathology, a hallmark of AD. It can activate the pAkt pathway and inactivate the p25/CDK5 pathway, both of which contribute to reducing the hyperphosphorylation of tau protein. pnrjournal.com In vitro studies using human microglia cells and neurons derived from induced pluripotent stem cells (iPSC) of AD patients have corroborated these findings, showing that sildenafil reduces tau hyperphosphorylation (pTau181 and pTau205) in a dose-dependent manner. tandfonline.com These studies also revealed that sildenafil treatment is associated with increased neurite growth and the expression of genes related to neurogenesis, neuroplasticity, and reduced neural inflammation. tandfonline.comnih.gov

In rat models of AD, sildenafil administration has been associated with an increase in vascular endothelial growth factor (VEGF-A) and a decrease in vascular cell adhesion molecule-1 (VCAM-1), TNF-α, and oxidative stress markers, suggesting a protective effect on the vasculature and a reduction in inflammation. researchgate.net Histopathological analysis in these models showed that sildenafil ameliorated brain tissue damage and was associated with an increase in the neural stem cell marker nestin and a decrease in α-synuclein immunostaining. researchgate.net

Table 1: Summary of Neuroprotective Effects of this compound in Preclinical Alzheimer's Disease Models

Model System Key Findings Implicated Pathways Reference
Tg2576 Transgenic Mice Reversal of memory deficits without altering Aβ plaque burden. pAkt/GSK3β/p-tau, p25/CDK5, cGMP/PKG/CREB, BDNF/Arc pnrjournal.com
Familial and Sporadic AD Patient iPSC-derived Neurons Reduced tau hyperphosphorylation (pTau181, pTau205), increased neurite growth. Tau phosphorylation pathways tandfonline.com
Human Microglia Cells and AD Patient iPSC-derived Neurons Increased brain cell growth, decreased tau hyperphosphorylation. Not specified nih.gov
Rat Model of AD Ameliorated histopathological changes, decreased latency time in memory tests. VEGF-A, VCAM-1, TNF-α, oxidative stress pathways researchgate.net

Other Physiological System Modulations in Preclinical Models

Preclinical investigations have revealed that this compound modulates various physiological systems beyond the neural and cardiovascular domains.

In the context of renal systems , sildenafil has demonstrated nephroprotective effects in several animal models. In a rabbit model of contrast-induced acute kidney injury (CIAKI), repeated administration of sildenafil was associated with a lesser degree of histological injury and an attenuation of markers for acute kidney injury, such as serum creatinine. plos.orgresearchgate.net It also blunted the associated hyponatremia and hyperkalemia. plos.org Similarly, in a rat model of adenine-induced chronic kidney disease, sildenafil treatment led to dose-dependent improvements in renal function, including reduced plasma concentrations of urea (B33335) and creatinine, and decreased markers of renal damage and inflammation. nih.gov Further studies in rat models of gentamycin-induced nephrotoxicity and renal ischemia-reperfusion injury have shown that sildenafil can ameliorate histopathological changes, reduce serum biomarkers of nephrotoxicity, and exert anti-apoptotic and anti-inflammatory effects through the upregulation of Nrf2 and eNOS expression. pnrjournal.comnih.gov

Regarding the respiratory system , preclinical studies have explored sildenafil's potential in treating pulmonary conditions. In a large animal (pig) lung transplantation model with extended ischemia, sildenafil treatment prevented terminal early graft failure and significantly diminished reperfusion edema. nih.gov This was associated with the preservation of pulmonary structural and functional integrity. nih.gov In a rat model, aerosolized sildenafil citrate was found to be well-tolerated and showed potential for treating pulmonary hypertension by delivering a high concentration of the drug directly to the respiratory system, leading to vasodilation of the alveoli. tandfonline.comresearchgate.net Furthermore, in a mouse model of cystic fibrosis (F508del), sildenafil was shown to stimulate the chloride transport activity of the F508del-CFTR protein, suggesting a potential therapeutic application. nih.gov

Long-term toxicology studies have identified some species-specific effects . In dogs, a condition termed "Beagle pain syndrome" was observed, while mice exhibited marked intestinal dilatation. Rats showed adaptive and reversible hepatocellular hypertrophy, which was associated with secondary thyroid hypertrophy. nih.gov However, these effects were noted to have no direct relevance to humans. nih.gov

Table 2: Modulation of Other Physiological Systems by this compound in Preclinical Models

Physiological System Animal Model Key Findings Reference
Renal Rabbit (CIAKI) Attenuated acute kidney injury markers and histological damage. plos.orgresearchgate.net
Renal Rat (Chronic Kidney Disease) Improved renal function, reduced markers of damage and inflammation. nih.gov
Renal Rat (Gentamycin-induced Nephrotoxicity) Ameliorated histopathological changes and serum biomarkers of toxicity. pnrjournal.com
Renal Canine (Ischemia-Reperfusion) Improved renal function, reduced tubular damage, decreased apoptosis and inflammation. nih.gov
Respiratory Pig (Lung Transplant) Prevented early graft failure, reduced reperfusion edema. nih.gov
Respiratory Rat (Pulmonary Hypertension) Well-tolerated when aerosolized, induced alveolar vasodilation. tandfonline.comresearchgate.net
Respiratory Mouse (Cystic Fibrosis) Stimulated chloride transport activity of F508del-CFTR. nih.gov
Gastrointestinal Mouse Marked intestinal dilatation (species-specific). nih.gov
Hepatic/Endocrine Rat Adaptive, reversible hepatocellular hypertrophy with secondary thyroid hypertrophy (species-specific). nih.gov

Chemical Synthesis and Structural Modifications of Sildenafil Hcl

Synthetic Pathways and Methodological Advancements

The manufacturing process for sildenafil (B151) has evolved significantly from its initial laboratory-scale synthesis to a more streamlined and environmentally conscious commercial route.

The original medicinal chemistry route to sildenafil was a linear synthesis consisting of nine steps. contently.com This pathway began with the condensation of diethyl oxalate (B1200264) and 2-pentanone to form a diketoester. ukessays.com The subsequent reaction with hydrazine (B178648) hydrate (B1144303) produced the pyrazole (B372694) ring, a core component of the sildenafil structure. ukessays.comic.ac.uk This pyrazole intermediate then underwent a series of transformations:

N-methylation: Selective N-methylation of the pyrazole ring was achieved using dimethyl sulfate (B86663). nih.gov

Hydrolysis: Alkaline hydrolysis converted the ester group to a carboxylic acid. nih.gov

Nitration: The pyrazole-5-carboxylic acid was nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. erowid.org

Amidation: The carboxylic acid was converted to a carboxamide. nih.govic.ac.uk

Reduction: The nitro group was reduced to an amino group, typically using stannous chloride/hydrochloric acid, to yield a key aminopyrazole intermediate. nih.govsci-hub.se

Acylation: The resulting amine was acylated with 2-ethoxybenzoyl chloride. sci-hub.se

Cyclization: The acylated intermediate was cyclized under basic conditions to form the central pyrazolo[4,3-d]pyrimidin-7-one heterocyclic ring system. ic.ac.uksci-hub.se

Chlorosulfonation and Amination: In the final steps, the phenyl ring was chlorosulfonated, and the resulting sulfonyl chloride was reacted with N-methylpiperazine to complete the synthesis of the sildenafil base. ukessays.comic.ac.uk

This initial route was considered suboptimal for large-scale production due to its length, the use of toxic reagents in the final steps, and the challenges associated with the chlorosulfonation reaction on a complex, high-molecular-weight intermediate. contently.com

To overcome the drawbacks of the classical route, a more convergent and efficient commercial synthesis was developed. contently.comerowid.org A key improvement was repositioning the chlorosulfonation reaction to an earlier stage of the synthesis. contently.comerowid.org This new approach involved preparing two key intermediates separately and then coupling them.

The improved synthesis begins with 2-ethoxybenzoic acid. ic.ac.uk This starting material undergoes chlorosulfonation, a reaction significantly improved by the addition of thionyl chloride to chlorosulfonic acid, which ensures the complete conversion of the intermediate sulfonic acid to the desired sulfonyl chloride. erowid.orgmdpi.com The resulting 5-(chlorosulfonyl)-2-ethoxybenzoic acid is then coupled with N-methylpiperazine to form the sulfonamide intermediate. nih.govic.ac.uk

Separately, the pyrazole portion of the molecule is synthesized and optimized. The final bond-forming step in this convergent route is the cyclization reaction, which joins the two main fragments. erowid.org This method avoids the late-stage chlorosulfonation of a complex molecule, simplifying purification and reducing waste. contently.com

Significant efforts were made to optimize reaction conditions to maximize yield and purity. A critical breakthrough was the optimization of the pyrimidinone ring cyclization. The original medicinal chemistry method, using aqueous sodium hydroxide (B78521) and hydrogen peroxide, gave moderate and variable yields (30-70%) due to a competing hydrolysis side reaction. ukessays.comerowid.org

Table 1: Comparison of Sildenafil Synthetic Routes

FeatureClassical (Medicinal Chemistry) RouteImproved (Commercial) Route
Strategy Linear Synthesis (9 steps) contently.comConvergent Synthesis erowid.org
Key Step Order Chlorosulfonation performed late on a complex intermediate ukessays.comic.ac.ukChlorosulfonation performed early on a simpler starting material contently.comerowid.org
Cyclization Yield 30-70% (using aqueous base) erowid.org~95-100% (using anhydrous KOtBu/tBuOH) ukessays.comerowid.org
Overall Yield ~27.6% ic.ac.uk~47.8% - 51.7% ic.ac.uk
Key Issues Difficult scale-up of chlorosulfonation, use of toxic reagents in final step, generation of hydrolysis byproducts contently.comMinimized scale-up issues, cleaner final reaction, higher throughput and yield erowid.org

Synthesis and Pharmacological Profiling of Sildenafil HCl Analogues

The sildenafil scaffold has served as a template for the design and synthesis of numerous analogues aimed at improving pharmacological properties.

The design of new PDE5 inhibitors based on the sildenafil structure focuses on enhancing potency, improving selectivity over other PDE isoenzymes (like PDE6, found in the retina), and modifying physicochemical properties. nih.govaston.ac.uk A primary strategy involves scaffold repurposing, where a known chemical framework is adapted for a new target. mdpi.com

Computational and in silico methods are central to modern design principles. nih.govresearchgate.net These techniques are used to:

Analyze Binding Interactions: Molecular docking simulations help visualize how inhibitors fit into the PDE5 active site, identifying key interactions such as hydrogen bonds and π-π stacking. researchgate.netresearchgate.net

Predict Affinity and Selectivity: By modeling interactions with both PDE5 and off-target proteins (like the hERG potassium ion channel), researchers can design analogues with a lower predicted binding affinity to off-targets, potentially reducing side effects. nih.govresearchgate.net

Virtual Screening: Large virtual libraries of sildenafil analogues can be generated by modifying specific functional groups (e.g., replacing the methylpiperazine group) and then screened computationally to prioritize candidates for synthesis. aston.ac.ukresearchgate.net

A key design consideration is the molecule's three main components: the central pyrazolopyrimidinone (B8486647) core, a substituted phenyl ring, and a terminal group, which can be modified to optimize interactions within the PDE5 active site. mdpi.com

Structure-activity relationship (SAR) studies investigate how specific structural modifications to a molecule affect its biological activity. azolifesciences.comyoutube.com For sildenafil, SAR studies have provided a detailed understanding of the role of each part of its structure.

Pyrazolopyrimidinone Core: This rigid, bicyclic system is a crucial anchor, mimicking the guanine (B1146940) base of the natural substrate, cGMP. It forms key hydrogen bonds with the glutamine residue in the active site of PDE5. The propyl group at the 3-position fits into a hydrophobic pocket, and its size and shape are important for potency. nih.govresearchgate.net

Ethoxyphenyl Group: The ethoxy group on the phenyl ring is positioned in a "hydrophobic pocket" of the enzyme's active site. Modifications here can significantly impact selectivity.

Sulfonylpiperazine Moiety: The sulfonamide group is essential for binding, acting as a hydrogen bond acceptor. The N-methylpiperazine ring extends into a solvent-exposed region of the active site. Alterations to this group are a common strategy for creating analogues. For example, replacing the piperazine (B1678402) ring with other heterocyclic systems or modifying the N-methyl group can influence potency, selectivity, and pharmacokinetic properties. mdpi.com

SAR studies have been instrumental in the development of other marketed PDE5 inhibitors, which retain the core pharmacophore of sildenafil but feature different structural modifications to achieve distinct pharmacological profiles. nih.govresearchgate.net

Table 2: Structure-Activity Relationship (SAR) Summary for Sildenafil Derivatives

Molecular RegionStructural FeatureRole in PDE5 InhibitionImpact of Modification
Pyrazolopyrimidinone Core Heterocyclic Ring SystemMimics guanine of cGMP; forms key hydrogen bonds in the active site. researchgate.netEssential for activity; major changes are generally not tolerated.
Propyl Group (C3-position)Occupies a hydrophobic pocket. researchgate.netSize and lipophilicity are critical for potency.
Phenyl Ring Ethoxy Group (C2'-position)Fits into a specific hydrophobic pocket, contributing to selectivity.Modifications can alter selectivity against other PDE isozymes.
Sulfonamide Linker Sulfonyl Group (-SO2-)Acts as a hydrogen bond acceptor, crucial for binding affinity.Essential for potent inhibition.
Piperazine Ring N-methylpiperazineExtends into a solvent-accessible region; contributes to solubility and pharmacokinetic profile.Can be replaced with other groups to modulate potency, selectivity, and reduce off-target binding (e.g., hERG). mdpi.comnih.gov

Impact of Chemical Modifications on Potency and Selectivity (e.g., Piperazine Moiety Alterations)

The piperazine moiety of sildenafil is a critical component for its interaction with the phosphodiesterase type 5 (PDE5) enzyme and has been a primary target for structural modifications to enhance potency and selectivity. Research into the structure-activity relationships (SAR) of sildenafil has demonstrated that alterations to the N-methylpiperazine group can significantly influence the compound's inhibitory activity.

In the quest for more potent and selective PDE5 inhibitors, a series of sildenafil analogues (6a-v) were synthesized, featuring novel N-4-substituted piperazines or an ethylenediamine (B42938) moiety at the 5'-sulfonyl position. nih.gov These modifications were explored through both traditional and microwave-assisted synthesis. nih.gov The resulting analogues exhibited a range of inhibitory concentrations (IC50) in the nanomolar range, comparable to sildenafil itself. nih.gov For instance, in vitro studies on rabbit isolated aorta and corpus cavernosum revealed that all tested compounds induced concentration-dependent relaxations. nih.gov Notably, compound 6f showed a significant pEC50 value in the corpus cavernosum, while compounds 6r and 6u were found to be as potent as sildenafil in inhibiting PDE5 in the isolated aorta. nih.gov

Further investigations into sildenafil analogues have identified compounds where the N-methylpiperazine moiety is substituted with other groups. For example, homosildenafil is an analogue where an N-ethylpiperazine group replaces the N-methylpiperazine. core.ac.uk Another identified analogue, hydroxyhomosildenafil, features an N-hydroxylethylpiperazine moiety in place of the N-methylpiperazine. core.ac.uk The fragmentation patterns observed in mass spectrometry of these analogues confirm that the structural changes are located on the piperazine ring. core.ac.uk The major metabolite of sildenafil, N-desmethylsildenafil (UK-103,320), which results from the N-demethylation of the piperazine ring, demonstrates about 50% of the in vitro PDE5 inhibitory activity of the parent compound. mdpi.com

The selectivity of sildenafil and its analogues is a crucial aspect of their pharmacological profile. Sildenafil itself is a potent inhibitor of PDE5 with an IC50 of 3.5 nM and shows selectivity over other PDE isoenzymes, including PDE1 to PDE4 (80 to 19,000-fold) and a 10-fold selectivity over retinal PDE6. nih.gov Non-selectivity towards other PDEs can lead to various side effects. For example, inhibition of PDE1, which is present in the brain, myocardium, and vascular smooth muscle, can result in vasodilation and tachycardia. nih.gov Inhibition of PDE6 in the retina can cause transient visual disturbances. nih.gov Therefore, modifications to the piperazine moiety are carefully considered to maintain or improve selectivity for PDE5.

Table 1: Potency of Sildenafil and Selected Analogues This table is interactive. You can sort and filter the data.

Compound Modification on Piperazine Moiety PDE5 Inhibitory Activity (IC50)
Sildenafil N-methylpiperazine 3.5 nM nih.gov
N-desmethylsildenafil N-H (demethylation) Approx. 50% of sildenafil's activity mdpi.com
Homosildenafil N-ethylpiperazine Data not available in provided search results
Hydroxyhomosildenafil N-hydroxylethylpiperazine Data not available in provided search results
Compound 6r N-4-substituted piperazine As potent as sildenafil nih.gov
Compound 6u N-4-substituted piperazine As potent as sildenafil nih.gov

Investigation of Analogue Lipophilicity and its Research Implications

The lipophilicity of a drug molecule is a key physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. In the context of sildenafil and its analogues, lipophilicity plays a significant role in their pharmacological activity and potential for developing new therapeutic agents.

Sildenafil itself exhibits dual ampholytic behavior, with a basic functional NH-piperazine group (pKa1 of 6.78) and a weak acidic HN-pyrimidone amide group (pKa2 of 9.12). mdpi.com The lipophilicity of sildenafil has been studied through methods like two-phase titration and electrochemistry. researchgate.net These studies have revealed that the high lipophilicity of the cationic form of the drug is attributed to its ability to form an intramolecular hydrogen bond between an oxygen atom of the sulfonamide group and the protonated nitrogen of the piperazine ring. researchgate.net This intramolecular interaction can influence the transfer mechanisms of sildenafil across liquid-liquid interfaces. researchgate.net

Research into sildenafil analogues has shown that modifications to the chemical structure can lead to compounds with significantly increased lipophilicity compared to the parent drug. nih.gov For example, several analogues in the 6a-v series were found to be more lipophilic than sildenafil. nih.gov This increased lipophilicity is considered a promising characteristic for the development of new sildenafil analogues, potentially leading to improved pharmacokinetic properties. nih.gov

The investigation of analogue lipophilicity has important research implications. By modulating the lipophilicity, it is possible to optimize the drug-like properties of sildenafil analogues. For instance, enhanced lipophilicity might improve membrane permeability and tissue distribution. However, it is a delicate balance, as excessively high lipophilicity can sometimes lead to increased metabolic clearance or non-specific binding. Therefore, quantitative structure-activity relationship (QSAR) studies often incorporate lipophilicity as a key descriptor to build predictive models for the biological activity of new analogues. nih.govresearchgate.net These models help in the rational design of new compounds with improved therapeutic efficacy. nih.gov

Table 2: Physicochemical Properties of Sildenafil This table is interactive. You can sort and filter the data.

Property Value Reference
Basic pKa (piperazine NH) 6.78 mdpi.com
Acidic pKa (pyrimidone NH) 9.12 mdpi.com

Advanced Analytical Methodologies for Sildenafil Hcl Research

Chromatographic Techniques for Research Applications

Chromatographic techniques are foundational in the analysis of Sildenafil (B151) HCl, offering high resolution and sensitivity for diverse research needs.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Matrices

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantitative analysis of Sildenafil HCl in a variety of research matrices, including pharmaceutical formulations, biological fluids, and even food products. Reversed-phase HPLC, commonly utilizing C18 columns, is frequently employed. Mobile phases typically consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffers), often with pH adjustments and sometimes ion-pair reagents scholarsresearchlibrary.comconicet.gov.arthaiscience.inforsc.orgbioline.org.brju.edu.joresearchgate.net. Detection is predominantly achieved using UV detectors, with absorption maxima commonly monitored around 290 nm, 230 nm, 240 nm, or 295 nm, depending on the specific method and solvent system scholarsresearchlibrary.comconicet.gov.arthaiscience.inforsc.orgbioline.org.brinnovareacademics.in.

Research findings highlight the method's ability to provide accurate and precise quantitative data, with linearity often observed in the range of 0.1 to 100 µg/mL, and correlation coefficients (R²) frequently exceeding 0.997 scholarsresearchlibrary.comthaiscience.inforsc.orgresearchgate.netinnovareacademics.inakjournals.com. Limits of detection (LOD) and quantification (LOQ) vary depending on the specific method but are generally in the ng/mL to µg/mL range, enabling sensitive detection in complex matrices scholarsresearchlibrary.comconicet.gov.arthaiscience.inforsc.orgju.edu.joimpactfactor.org. HPLC methods are also instrumental in assessing purity, identifying related substances, and performing quality control analyses scholarsresearchlibrary.comrsc.org.

Table 1: Representative HPLC Parameters for this compound Analysis in Research

ParameterMethod 1 (Formulations) thaiscience.infoMethod 2 (Formulations) rsc.orgMethod 3 (Plasma) researchgate.netMethod 4 (Multiple Drugs) ju.edu.jo
Column C18 (4.6 x 250 mm)LiChrosorb® RP-18 (150 x 4.0 mm, 5 μm)Kinetex 2.6u C18 (50 x 4.6 mm, 2.6 μm)InfinityLab Poroshell 120 EC-C18 (150 x 4.6 mm, 4 μm)
Mobile Phase Acetonitrile:0.2 M NH₄OAc buffer (40:60, pH 7.0)Acetonitrile:Methanol:0.5% TEA (15:26:59)2 mM NH₄OAc (pH 5.45) : Acetonitrile (10:90)0.030 M NH₄OAc buffer : Acetonitrile (gradient)
Flow Rate (mL/min) 1.01.00.4Not specified (gradient)
Detection (nm) 240290ESI Positive (MRM)230
Linearity Range (µg/mL) 0.5-5006.25–50.010.00–400.002.0–30.0
LOD (ng/mL) 130070010,000 (approx.)Not specified
LOQ (ng/mL) 61002200400,000 (approx.)Not specified

Ultra-Performance Liquid Chromatography (UPLC) in Bioanalytical Research

Table 2: Representative UPLC-MS/MS (B15284909) Parameters for this compound in Bioanalytical Research

ParameterMethod 1 (Plasma) scholarsresearchlibrary.comMethod 2 (Plasma) researchgate.netMethod 3 (Plasma) nih.gov
Column Acquity BEH Shield RP18Acquity BEH Shield RP18ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 μm)
Mobile Phase Gradient elutionGradient elutionGradient elution
Flow Rate (mL/min) Not specified0.5Not specified
Detection UPLC-MS/MSUPLC-MS/MSUPLC-MS/MS
Linearity Range (µg/mL) 2.5-1002.5-100Not specified (ng/mL range)
LOD (µg/mL) 0.150.15Not specified
LOQ (µg/mL) 0.450.45Not specified

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Identification in Preclinical Studies

Table 3: LC-MS/MS Applications in this compound Metabolite Research

TechniqueApplicationMatrices StudiedKey Findings/Metabolites IdentifiedReference(s)
LC/MSSpecies-specific metabolic profilingRat, mouse, dog, monkey, human liver microsomesIdentification of 12 metabolites; mouse metabolism analogous to human researchgate.netactascientific.com
LC-MS/MSMetabolite profiling and identificationHuman plasma, urineN-desmethylsildenafil, N1,N4-desmethylsildenafil ijpsonline.comcore.ac.uknih.govrsc.org
LC-MS/MSPharmacokinetic studies of metabolitesHuman plasmaQuantitation of sildenafil and N-desmethylsildenafil core.ac.ukrsc.org
HPLC-MS/MSQuantitative determination in human plasmaHuman plasmaSildenafil and N-desmethyl sildenafil researchgate.neturan.ua

Spectroscopic and Electrochemical Methods in Research

Spectroscopic methods offer complementary and often simpler analytical approaches for this compound research, particularly for solution-based assays and interaction studies.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Solution-Based Assays

UV-Vis spectrophotometry is a widely utilized, cost-effective, and rapid technique for the quantitative determination of this compound in solution-based assays, predominantly in pharmaceutical formulations and bulk drug analysis innovareacademics.inactascientific.comsvedbergopen.comijpsonline.cominnovareacademics.inwho.intrjpbcs.com. The method relies on measuring the absorbance of this compound solutions at specific wavelengths, typically in acidic media such as hydrochloric acid (HCl) innovareacademics.inijpsonline.com. Common absorption maxima (λmax) reported are around 295 nm, 233.6 nm, 240 nm, or 256 nm thaiscience.infobioline.org.brinnovareacademics.inactascientific.comijpsonline.com.

Research studies have demonstrated that this compound generally obeys Beer-Lambert's law within defined concentration ranges, often from 1-10 µg/mL up to 100 µg/mL, with high correlation coefficients (R² > 0.997) innovareacademics.inimpactfactor.orgactascientific.comsvedbergopen.comijpsonline.cominnovareacademics.in. The molar absorptivity values indicate good sensitivity for these methods actascientific.comwho.intrjpbcs.comsemanticscholar.org. Validation parameters, including specificity, linearity, accuracy, and precision, are typically assessed according to ICH guidelines, confirming the suitability of UV-Vis spectrophotometry for routine quality control and research applications innovareacademics.inimpactfactor.orgactascientific.comsvedbergopen.comijpsonline.cominnovareacademics.in. Extractive spectrophotometric methods, involving the formation of ion-association complexes with dyes, have also been developed to enhance sensitivity and facilitate analysis who.intsemanticscholar.org.

Table 4: Representative UV-Vis Spectrophotometric Parameters for this compound

ParameterMethod 1 (HCl) innovareacademics.inMethod 2 (HCl) ijpsonline.comMethod 3 (Oxidative Coupling) actascientific.comMethod 4 (Ion-Pair) who.int
Solvent 0.1 M HCl1N HClAqueous mediumBCP/BPB in DCM
λmax (nm) 295233.6526404 (BCP), 410 (BPB)
Linearity Range (µg/mL) 5.0-40.04-101.66 - 98.00.6-20 (BCP), 0.8-48 (BPB)
Correlation Coeff. (R²) 0.9990>0.9970.999 (for SC)0.9991 (BCP), 0.9993 (BPB)
LOD (µg/mL) Not specifiedNot specified0.440.097 (BCP), 0.105 (BPB)
Molar Absorptivity (L/mol·cm) Not specifiedNot specified8.25×10³2.77×10⁴ (BCP), 2.60×10⁴ (BPB)

Spectrofluorimetric Determination Methods and Interactions in Research

Spectrofluorimetric methods offer enhanced sensitivity compared to UV-Vis spectrophotometry for the determination of this compound, often by several orders of magnitude rsc.orgresearchgate.netsvedbergopen.comnih.govconicet.gov.arnih.gov. These methods typically leverage the fluorescence enhancement observed when Sildenafil interacts with surfactants, such as hexadecyltrimethylammonium bromide (HTAB) or sodium dodecyl sulfate (B86663) (SDS) rsc.orgresearchgate.netnih.govconicet.gov.arnih.gov. These interactions, involving micelle formation or ion-association complexes, can significantly improve the linearity range and lower the detection limits, which are often in the ng/mL or low µg/mL range rsc.orgresearchgate.netnih.govconicet.gov.arnih.gov.

Optimal conditions, including pH and surfactant concentration, are critical for achieving maximum fluorescence enhancement and sensitivity rsc.orgresearchgate.netnih.govconicet.gov.arnih.gov. For example, a pH of 11 with 1.0 mM HTAB or a pH of 5 with 0.4 mM SDS has been reported to yield optimal results researchgate.netnih.govnih.gov. The fluorescence enhancement factors can be substantial, with increases of 5.5-fold and 7.3-fold reported for HTAB and SDS, respectively researchgate.netnih.gov. These spectrofluorimetric methods have been successfully applied to the analysis of bulk drug, pharmaceutical tablets, and even herbal medicines and beverages rsc.orgnih.govconicet.gov.arnih.gov.

Table 5: Representative Spectrofluorimetric Parameters for this compound Determination

MethodSurfactantOptimal pHOptimal Surfactant Conc.Excitation Wavelength (nm)Emission Wavelength (nm)Linearity Range (µg/mL)LOD (µg/mL)Fluorescence EnhancementReference(s)
AHTAB11.01.0 mM2904350.004–250.0012~5.5-fold rsc.orgresearchgate.netnih.govnih.gov
BSDS5.00.4 mM3154150.005–50.00.0016~7.3-fold rsc.orgresearchgate.netnih.govnih.gov

Compound Names Mentioned:

this compound

Sildenafil Citrate (B86180)

N-desmethylsildenafil

N1,N4-desmethylsildenafil

Tadalafil

Vardenafil

Avanafil

Dapoxetine Hydrochloride

Yohimbine

Sibutramine

Apomorphine

Trazodone

Metformin Hydrochloride

Glimepiride

Fluoxetine

Lovastatin

Moxifloxacin Hydrochloride

Preclinical Pharmacokinetics and Pharmacodynamics of Sildenafil Hcl

Hepatic Metabolism: Role of Cytochrome P450 Isoenzymes (CYP3A4, CYP2C9)

The hepatic metabolism of sildenafil (B151) is primarily mediated by cytochrome P450 (CYP) enzymes. In humans and many animal models, CYP3A4 is identified as the major isoenzyme responsible for sildenafil's biotransformation, accounting for approximately 80% of its metabolism. CYP2C9 plays a secondary role, contributing about 20% to the metabolic clearance of the compound nih.govwikipedia.orgdrugbank.comhres.cahres.ca. Studies in rats have indicated that while CYP3A4 and CYP2C9 are involved in human metabolism, rat liver microsomes metabolize sildenafil via CYP2C11 and CYP3A1/2 nih.gov. Sildenafil itself can influence the expression and activity of various CYP enzymes. For instance, in rats, low doses of sildenafil reduced CYP1A1 expression, whereas high doses induced it. Furthermore, both low and high doses of sildenafil were found to inhibit CYP3A4 and CYP2C23 expression in rats nih.gov.

MetaboliteRelative Potency vs. Sildenafil (PDE5 Inhibition)Estimated Contribution to Sildenafil's Effects
N-desmethylsildenafil~50%~20%
N,N'-desethyl metaboliteNot specifiedNot specified

Protein Binding Characteristics in Preclinical Contexts

Sildenafil exhibits a high degree of binding to plasma proteins across species, typically around 96% in humans wikipedia.orgdrugbank.comhres.cahres.ca. Preclinical studies have shown variations in protein binding across different animal species. For instance, in vitro studies reported mean plasma protein binding percentages of 94% in mice, 95% in rats, 91% in rabbits, and 86% in dogs, compared to 96% in humans ausl.re.it. This difference in protein binding, particularly the lower binding in dogs (84% vs. 94-96% in humans), contributes to a larger volume of distribution in dogs (5.2 L/kg) compared to rodents and humans (1-2 L/kg) nih.gov. Protein binding for sildenafil is generally independent of total drug concentrations drugbank.comhres.cahres.ca.

SpeciesMean Plasma Protein Binding (%)
Mouse94
Rat95
Rabbit91
Dog84-86
Human96

Factors Influencing Metabolic Pathways and Disposition in Animal Systems (e.g., enzyme induction/inhibition)

The disposition of sildenafil can be significantly influenced by factors that affect CYP enzyme activity, such as co-administration with enzyme inducers or inhibitors. In rats, pretreatment with cimetidine (B194882) or troleandomycin (B1681591) (CYP inhibitors) increased the area under the plasma concentration-time curve (AUC) and decreased the clearance of sildenafil nih.gov. Conversely, co-administration with CYP3A4 inducers like bosentan (B193191) led to a decrease in sildenafil exposure by approximately 60% ausl.re.it. Potent CYP3A4 inhibitors, such as ritonavir (B1064) and erythromycin, have been shown to significantly increase sildenafil's plasma concentrations (AUC and Cmax) in preclinical studies fda.govlabriva.com. Sildenafil itself can also modulate enzyme activity; for example, it has been observed to inhibit CYP3A4 in rats nih.gov.

Pharmacodynamic Relationships in Preclinical Models

Preclinical studies have established dose-dependent effects of sildenafil across various biological systems.

Synaptic Plasticity and Memory: In vitro studies using brain slices from an Alzheimer's disease mouse model demonstrated that 50 nM sildenafil was the minimum concentration required to fully rescue synaptic plasticity. In vivo, daily injections of 3 mg/kg/day sildenafil for three weeks ameliorated behavioral performance in these mice, indicating a dose-dependent improvement in memory function nih.gov.

Angiogenesis: In vitro studies with cultured endothelial cells showed that sildenafil promoted proliferation, migration, and organization into tube-like structures. In vivo, incubation of chicken chorioallantoic membranes (CAMs) with sildenafil increased vascular length in a dose-dependent manner, suggesting a pro-angiogenic effect researchgate.net.

Airway Hyperreactivity: In guinea pig models of airways disease, sildenafil treatment at 1 mg/kg intraperitoneally significantly reduced airway hyperreactivity (AHR), leukocyte influx, and elevated nitric oxide (NO) levels in response to inflammatory stimuli like LPS or ovalbumin atsjournals.orgatsjournals.org.

Glucose Metabolism: In rats, sildenafil administration at doses of 0.5, 1.0, and 5.0 mg/kg intraperitoneally showed a dose-dependent effect on glucose metabolism. While PEPCK activity remained unchanged, sildenafil reduced hepatic glycogen (B147801) phosphorylase (GP) activity at all tested doses. The highest dose (5 mg/kg) significantly reduced serum glucose levels, indicating an impact on glycogenolysis imrpress.com.

Model/Study TypeObserved EffectDose (Species)Citation
In vitro synaptic plasticity (APP/PS1 mice)Rescue of synaptic plasticity50 nM nih.gov
In vivo memory improvement (APP/PS1 mice)Amelioration of behavioral performance3 mg/kg/day (3 weeks) nih.gov
In vitro endothelial cell functionPromoted proliferation, migration, tube formationNot specified (in vitro) researchgate.net
In vivo angiogenesis (CAMs)Increased vascular lengthDose-dependent researchgate.net
Guinea pig airways disease (LPS/Ovalbumin)Reduced AHR, leukocyte influx, elevated NO1 mg/kg (IP) atsjournals.orgatsjournals.org
Rat glucose metabolism (in vivo)Reduced hepatic glycogen phosphorylase (GP) activity; reduced serum glucose0.5, 1.0, 5.0 mg/kg (IP); dose-dependent effect imrpress.com

Compound Names:

Sildenafil

Sildenafil HCl

N-desmethylsildenafil (UK-103,320)

N,N'-desethyl metabolite

Bosentan

Ritonavir

Erythromycin

Cimetidine

Troleandomycin

Sulfaphenazole

Quinine hydrochloride

Correlation between Exposure and Pharmacological Effects in Animal Models

Preclinical studies in various animal models have established a correlation between sildenafil exposure and its observed pharmacological effects, primarily related to its mechanism of action as a PDE5 inhibitor. In anesthetized dogs, sildenafil demonstrated vasodilator properties, affecting systemic blood pressure at doses consistent with PDE5 inhibition ausl.re.it. These effects, such as facial flushing and headache, were observed at exposures considered to be in excess of maximum human exposure, suggesting limited clinical relevance ausl.re.it.

In platelet aggregation experiments, sildenafil, particularly in the presence of a nitric oxide (NO) donor, influenced platelet function, indicating a potential antithrombotic effect alongside a hemorrhagic risk. In animal studies, a trend towards increased bleeding times was noted, though this was not observed in humans ausl.re.it.

Central nervous system effects have also been investigated. In mice, sildenafil was found to induce a dose-dependent proconvulsant effect on clonic seizures, mediated through the nitric oxide-cGMP pathway. This effect was observed at doses of 10 mg/kg and higher, with a significant interaction noted with nitric oxide synthase (NOS) inhibitors and substrates nih.gov.

Cardiac studies in isolated rat hearts revealed dose-dependent effects. Low concentrations of sildenafil (20–50 nM) improved reperfusion function, while higher concentrations (200 nM) worsened it. At higher doses, sildenafil was also capable of producing superoxide (B77818) anion radicals under conditions of NOS system inhibition mdpi.com.

Long-term toxicity studies in rodents and dogs, involving daily doses within and beyond the human therapeutic range, established safety ratios. In rats, safety ratios were 40:1 for AUC24h and 19:1 for Cmax. In dogs, these ratios were 28:1 for AUC24h and 8:1 for Cmax. These ratios indicate a significant margin between animal exposures at non-toxic doses and human therapeutic exposure, highlighting a low risk of human toxicity researchgate.netnih.gov. No histopathological damage to visual pathways was detected in rats and dogs after prolonged treatment researchgate.netnih.gov.

Table 1: Summary of Preclinical Pharmacological Effects and Exposure in Animal Models

Animal ModelObserved EffectExposure Metric / Dose RangeKey FindingsCitation
DogsVasodilator propertiesDoses consistent with PDE5 inhibitionDemonstrated vasodilator properties; effects observed at exposures exceeding maximum human exposure. ausl.re.it
DogsPlatelet aggregation; Hemorrhagic riskNot specifiedInfluenced platelet function in presence of NO donor; trend to increase bleeding times. ausl.re.it
MiceProconvulsant effect on clonic seizures1-40 mg/kgDose-dependent proconvulsant effect observed at ≥10 mg/kg, mediated by NO-cGMP pathway. nih.gov
RatsCardiac vasculature changes; Superoxide production20-200 nM (in vitro)Low concentrations (20-50 nM) improved reperfusion; higher concentrations (200 nM) worsened function; high doses produced superoxide radicals. mdpi.com
RatsLong-term toxicity; Safety ratio (AUC24h)Up to 2 yearsSafety ratio of 40:1 (AUC24h) indicated margin between animal non-toxic and human therapeutic exposure. researchgate.netnih.gov
DogsLong-term toxicity; Safety ratio (AUC24h)Up to 1 yearSafety ratio of 28:1 (AUC24h) indicated margin between animal non-toxic and human therapeutic exposure. researchgate.netnih.gov
RatsLong-term toxicity; Safety ratio (Cmax)Up to 2 yearsSafety ratio of 19:1 (Cmax) indicated margin between animal non-toxic and human therapeutic exposure. researchgate.netnih.gov
DogsLong-term toxicity; Safety ratio (Cmax)Up to 1 yearSafety ratio of 8:1 (Cmax) indicated margin between animal non-toxic and human therapeutic exposure. researchgate.netnih.gov

Investigation of Metabolic Interactions with Other Research Compounds in Preclinical Studies

Sildenafil is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme isoforms, predominantly CYP3A4 and to a lesser extent CYP2C9 ausl.re.ithres.cageneesmiddeleninformatiebank.nldrugbank.commdpi.comhres.cahres.caekb.eg. The major circulating metabolite is N-desmethylsildenafil (UK-103,320), which retains approximately 50% of the PDE5 inhibitory potency of the parent compound ausl.re.itgeneesmiddeleninformatiebank.nldrugbank.comekb.egnih.gov.

Preclinical and clinical pharmacology studies have investigated interactions between sildenafil and various compounds that affect these metabolic pathways.

Interactions with CYP3A4 Inhibitors: Co-administration with CYP3A4 inhibitors generally leads to reduced sildenafil clearance and increased plasma concentrations. For instance, cimetidine, a non-specific CYP inhibitor, resulted in a 56% increase in sildenafil's area under the curve (AUC) ausl.re.itnih.gov. Erythromycin, a moderate CYP3A4 inhibitor, caused an 182% increase in sildenafil's systemic exposure (AUC) and a 2.6-fold increase in Cmax hres.canih.gov. Ritonavir, a potent CYP3A4 inhibitor, significantly increased sildenafil exposure, with AUC increasing by 11-fold and Cmax by 3.9-fold mdpi.comnih.gov. Grapefruit juice, a weak CYP3A4 inhibitor, was shown to increase sildenafil AUC by 23% mdpi.com.

Interactions with CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers decreases sildenafil plasma levels. Bosentan, an inducer of CYP3A4 and CYP2C9, reduced sildenafil AUC and Cmax by approximately 50% and 55%, respectively, while increasing bosentan exposure ausl.re.ithres.ca. Strong CYP3A4 inducers like rifampin are expected to cause even greater decreases in sildenafil plasma concentrations hres.ca.

Sildenafil's Effect on Other Compounds: In vitro studies indicate that sildenafil is a weak inhibitor of CYP isoforms 1A2, 2C9, 2C19, 2D6, 2E1, and 3A4. At clinically relevant concentrations, sildenafil is not expected to significantly alter the pharmacokinetics of compounds that are substrates of these CYP enzymes hres.cahres.cahres.ca. For example, sildenafil did not affect the steady-state concentrations of CYP3A4 substrates like ritonavir and saquinavir (B1662171) ausl.re.it.

Future Research Directions and Unexplored Scientific Avenues for Sildenafil Hcl

Elucidation of Novel cGMP-Independent Mechanisms in Preclinical Models

Recent preclinical evidence suggests that Sildenafil (B151) HCl may exert some of its physiological effects through mechanisms that are independent of the canonical nitric oxide (NO)-cGMP signaling pathway. While PDE5 inhibition remains its primary mode of action, researchers are exploring alternative signaling cascades that may be modulated by this compound.

One significant area of investigation is the RhoA/Rho-kinase (ROCK) pathway , which plays a crucial role in regulating smooth muscle contraction. Studies in animal models of pulmonary hypertension and myocardial infarction have demonstrated that sildenafil can inhibit the RhoA/ROCK pathway. nih.govphysiology.orgnih.gov This inhibition leads to reduced vasoconstriction and is associated with cardioprotective effects. nih.govphysiology.orgnih.gov The proposed mechanism involves sildenafil-mediated activation of protein kinase G (PKG), which in turn negatively regulates RhoA activity, leading to the inhibition of Rho kinase. nih.gov In some preclinical models, the beneficial effects of sildenafil on pulmonary hypertension have been linked to the inhibition of intracellular events downstream of RhoA. nih.gov

Another cGMP-independent pathway of interest is the AMP-activated protein kinase (AMPK) signaling pathway . Sildenafil has been shown to modulate the AMPK-IKβα-NFκB signaling cascade, which is involved in inflammation and neuroprotection. nih.gov In a demyelination model, sildenafil demonstrated anti-inflammatory and neuroprotective effects, likely through this pathway. nih.gov Furthermore, research in adipocytes and hepatocytes suggests a biphasic effect of sildenafil on energy sensing, mediated by its interaction with phosphodiesterases 2 and 3, which in turn affects cAMP levels and downstream AMPK activation. mdpi.com

Some studies have even suggested that the acute cardioprotective effects of low-dose sildenafil may be entirely independent of eNOS, iNOS, and cGMP, pointing towards yet-to-be-elucidated mechanisms. nih.gov These findings challenge the traditional understanding of sildenafil's action and open up new avenues for research into its direct molecular targets and signaling interactions.

Investigation of Sildenafil HCl's Role in Cellular Homeostasis and Stress Responses Beyond PDE5 Inhibition

Beyond its well-documented vasodilatory effects, this compound is increasingly being investigated for its role in maintaining cellular homeostasis and modulating cellular responses to stress. These effects appear to extend beyond simple PDE5 inhibition and involve a complex interplay of various cellular processes.

A key area of this research is autophagy , a cellular process responsible for the degradation and recycling of damaged organelles and proteins. In a preclinical model of experimental autoimmune encephalomyelitis, sildenafil was found to alleviate the condition by triggering autophagy in the spinal cord. nih.govresearchgate.net The proposed mechanism involves the activation of the eNOS-NO-AMPK-mTOR-LC3-beclin1-ATG5 and eNOS-NO-AMPK-mTOR-CREB-BDNF pathways, leading to the induction of autophagy and subsequent improvement in the disease state. nih.govresearchgate.net

Sildenafil has also been shown to modulate cellular responses to oxidative and nitrosative stress . In a model of hepatic fibrosis, sildenafil demonstrated hepatoprotective effects by restoring antioxidant status. nih.gov Furthermore, in the context of experimental autoimmune encephalomyelitis, sildenafil treatment was found to inhibit nitrosative stress, which contributes to its therapeutic benefits. nih.gov

The compound's influence on inflammation and apoptosis is another critical aspect of its role in cellular homeostasis. Preclinical studies have consistently demonstrated sildenafil's anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.gov For instance, in a model of cyclosporine A-induced nephrotoxicity, sildenafil's protective effects were attributed in part to its anti-inflammatory and anti-apoptotic activities. nih.gov Similarly, in a rat model of liver ischemia-reperfusion injury, sildenafil attenuated hepatocellular injury through its anti-apoptotic activity. nih.gov These findings suggest that sildenafil can directly influence fundamental cellular survival and stress response pathways.

Development of Advanced In Vitro and Ex Vivo Models for Pharmacological Research

To better understand the complex pharmacological actions of this compound, researchers are increasingly turning to advanced in vitro and ex vivo models. These systems offer a more controlled and physiologically relevant environment to dissect the compound's mechanisms of action compared to traditional cell culture methods.

In vitro models utilizing specific human and animal cell lines are being employed to investigate the cellular and molecular effects of sildenafil. For example, an unbiased proteomic analysis was performed on C2C12 myotubes (a mouse muscle cell line) to study the effects of sildenafil on skeletal muscle. physiology.org This study identified significant changes in the abundance of proteins involved in metabolic pathways, providing insights into sildenafil's influence on muscle physiology. physiology.org

Ex vivo models , which use tissues or organs cultured outside the body, provide an even more complex and integrated system for pharmacological research. For instance, the effects of sildenafil on human bladder dome smooth muscle relaxation have been studied using detrusor strips obtained from patients undergoing cystectomy. nih.gov This research revealed the involvement of cGMP-, cAMP-, and K+ channel-dependent signaling pathways in sildenafil's relaxant effect on the bladder. nih.gov

These advanced models are crucial for elucidating the tissue-specific and context-dependent effects of this compound, paving the way for a more nuanced understanding of its therapeutic potential and for the development of novel applications.

Exploration of this compound in Emerging Preclinical Research Areas (e.g., organ protection)

The organ-protective effects of this compound are a rapidly expanding area of preclinical research, with studies demonstrating its potential benefits in a variety of organs beyond its traditional therapeutic targets.

Hepatoprotection: In animal models of liver injury, sildenafil has shown significant protective effects. For instance, in a rat model of carbon tetrachloride-induced hepatic fibrosis, sildenafil alleviated hepatic dysfunction by restoring antioxidant status and down-regulating the expression of profibrotic genes. nih.govresearchgate.net Another study in a rat model of liver ischemia-reperfusion injury found that pretreatment with sildenafil attenuated hepatocellular injury. nih.gov

Nephroprotection: The potential of sildenafil to protect the kidneys from various insults is also being actively investigated. In a rat model of cyclosporine A-induced nephrotoxicity, sildenafil exhibited nephroprotective effects, which were mediated in part through the nitric oxide pathway as well as its antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.gov Similarly, in an animal model of contrast-induced acute kidney injury, sildenafil citrate (B86180) was shown to protect renal tubules and preserve kidney function. nih.gov Sildenafil has also been shown to enhance renal organogenesis following metanephroi allotransplantation in a non-immunosuppressed host. mdpi.com

Neuroprotection: A growing body of preclinical evidence suggests that sildenafil may have neuroprotective and neurorestorative properties. In animal models of stroke and other brain injuries, sildenafil has been shown to reduce neuronal cell death, promote neurogenesis, and improve cognitive function. nih.govnih.govfrontiersin.orgpreprints.orgclinicsearchonline.org These effects are thought to be mediated by various mechanisms, including increased cerebral blood flow, anti-inflammatory actions, and activation of the PI3K/Akt pathway. nih.govpreprints.org

These emerging areas of research highlight the pleiotropic effects of this compound and suggest its potential for repurposing in a wide range of clinical conditions characterized by organ damage and dysfunction.

Application of Omics Technologies to Uncover Broader Molecular Impacts of this compound

The advent of "omics" technologies, such as proteomics and metabolomics, is providing researchers with powerful tools to explore the broad molecular impacts of this compound beyond its primary pharmacological target. These unbiased, high-throughput approaches are revealing novel insights into the systemic effects of the compound.

Proteomics: Proteomic analysis allows for the large-scale study of proteins and is being used to identify novel changes in protein expression in response to sildenafil treatment. A recent study utilized an unbiased proteomic approach to examine the effects of sildenafil on skeletal muscle in C2C12 myotubes. physiology.org The analysis revealed that sildenafil treatment led to significant changes in the abundance of numerous proteins, with a notable number being involved in metabolic pathways. physiology.orgresearchgate.net This research suggests that sildenafil can directly influence the proteome of skeletal muscle, potentially contributing to its observed effects on muscle protein synthesis and fatigue reduction. nih.gov

Metabolomics: Metabolomics, the comprehensive study of small molecule metabolites, is being employed to understand the metabolic consequences of sildenafil administration and to identify potential biomarkers of its effects. In a mouse model of preeclampsia and fetal growth restriction, metabolomic profiling revealed that sildenafil therapy was able to normalize the aberrant metabolomic profile associated with the disease. nih.gov Another study used a metabolomics approach to investigate the in vitro metabolism of sildenafil in human liver microsomes, successfully identifying several novel metabolites. researchgate.net Furthermore, in a clinical context, metabolomics has been used to analyze serum and urine profiles of patients with erectile dysfunction to identify markers that could predict the efficacy and safety of sildenafil therapy. frontiersin.orgnih.gov

The application of these omics technologies is still in its early stages in the context of this compound research, but it holds immense promise for uncovering the full spectrum of its molecular actions and for identifying new therapeutic opportunities and personalized medicine approaches.

Interactive Data Table: Summary of Preclinical Research Findings for this compound

Research AreaKey FindingsPreclinical Model(s)Potential cGMP-Independent Pathways
Organ Protection Attenuates hepatocellular injury and fibrosis.Rat models of liver ischemia-reperfusion and carbon tetrachloride-induced fibrosis.Antioxidant, anti-inflammatory, anti-apoptotic pathways.
Exhibits nephroprotective effects against drug-induced toxicity and acute kidney injury.Rat models of cyclosporine A and contrast-induced nephrotoxicity.Nitric oxide pathway, antioxidant, anti-inflammatory, anti-apoptotic pathways.
Reduces neuronal cell death and improves cognitive function after brain injury.Animal models of stroke and global cerebral ischemia.Increased cerebral blood flow, anti-inflammatory actions, PI3K/Akt pathway.
Cellular Homeostasis Triggers autophagy, leading to therapeutic benefits in a neuroinflammatory model.Mouse model of experimental autoimmune encephalomyelitis.eNOS-NO-AMPK-mTOR pathway.
Modulates cellular responses to oxidative and nitrosative stress.Rat model of hepatic fibrosis, mouse model of experimental autoimmune encephalomyelitis.Restoration of antioxidant status.
Omics Analyses Alters the abundance of proteins in metabolic pathways in skeletal muscle.C2C12 myotubes (in vitro).Not specified.
Normalizes aberrant metabolomic profiles in a disease model.Mouse model of preeclampsia/fetal growth restriction.Not specified.

Q & A

Basic Research Questions

Q. How can researchers validate the stability of Sildenafil HCl in acidic buffers for in vitro assays?

  • Methodological Answer : Stability testing involves preparing this compound solutions in varying HCl concentrations (e.g., 0.01 N HCl) and analyzing degradation kinetics using HPLC or UV-Vis spectrophotometry. Calibration curves (e.g., regression equation: Y=0.1103x0.0501Y = 0.1103x - 0.0501) must follow Lambert-Beer’s law with R20.95R^2 \geq 0.95 for validity . Accelerated stability studies under thermal stress (40°C/75% RH) can predict shelf-life.

Q. What are the key physicochemical parameters to prioritize in preformulation studies of this compound?

  • Answer : Focus on solubility (3.5 mg/mL in water, 5.8 mg/mL in 1M HCl), partition coefficient (log P = 2.7), and pKa values (tertiary amine: 6.53; pyrimidirone: 9.17) to predict ionization and bioavailability . Differential scanning calorimetry (DSC) and FTIR ensure no excipient interactions .

Q. How to design a dose-response study for this compound in animal models of pulmonary hypertension?

  • Answer : Use monocrotaline (MCT)-induced pulmonary hypertension in rats. Dissolve MCT in 0.5 N HCl (pH-adjusted to 7.4) and administer Sildenafil orally (e.g., 0.2 mg/mL in drinking water). Measure hemodynamic parameters (e.g., right ventricular systolic pressure) and cytokine profiles (e.g., IL-6, TNF-α) via ELISA .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacokinetic data for this compound across species?

  • Answer : Perform cross-species comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Adjust for cytochrome P450 3A4/5 metabolism variability and protein binding differences. Validate with in vitro hepatocyte assays and in vivo plasma concentration-time profiles .

Q. What experimental strategies can identify off-target effects of this compound in non-PDE5 pathways?

  • Answer : Use high-throughput screening (e.g., kinase inhibition assays) and cheminformatics tools (e.g., PubChem similarity searches for structural analogs like Udenafil). Validate hits via RNA-seq to map transcriptomic changes in MAPK/NF-κB pathways .

Q. How to optimize orodispersible tablet formulations for enhanced this compound dissolution in geriatric patients?

  • Answer : Employ quality-by-design (QbD) principles:

  • Critical Material Attributes (CMAs) : Superdisintegrants (e.g., crospovidone) concentration (5–10% w/w).
  • Critical Process Parameters (CPPs) : Direct compression pressure (10–15 kN).
  • In vitro tests : Disintegration time (<30 sec) and dissolution in simulated salivary fluid (pH 6.8) .

Data Analysis & Interpretation

Q. How to systematically analyze conflicting clinical trial outcomes for this compound in erectile dysfunction?

  • Answer : Conduct a Cochrane-style systematic review:

  • Search strategy : Use PubMed/EMBASE terms ("Sildenafil citrate" AND "erectile dysfunction" AND "randomized controlled trial").
  • Risk of bias : Apply GRADE criteria to assess blinding, attrition, and selection bias.
  • Meta-analysis : Pool data using fixed/random-effects models for efficacy endpoints (e.g., IIEF-5 scores) .

Q. What statistical methods are appropriate for nonlinear pharmacokinetic modeling of this compound?

  • Answer : Use non-compartmental analysis (NCA) for AUC and CmaxC_{\text{max}}, and nonlinear mixed-effects modeling (NONMEM) for population PK. Account for covariates (e.g., age, hepatic impairment) via stepwise covariate modeling (SCM) .

Ethical & Regulatory Considerations

Q. How to ensure ethical compliance in human trials testing novel this compound formulations?

  • Answer : Submit protocols to Institutional Review Boards (IRBs) with:

  • Inclusion criteria : Males aged 18–65 with confirmed erectile dysfunction.
  • Informed consent : Disclose risks (e.g., hypotension, priapism) and alternatives (e.g., tadalafil).
  • Data monitoring : Independent DSMBs for adverse event adjudication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.